Cas no 753922-08-6 (1H-Indazole-1-carboxylic acid, 3-methyl-6-(phenylmethoxy)-,1,1-dimethylethyl ester)

1H-Indazole-1-carboxylic acid, 3-methyl-6-(phenylmethoxy)-,1,1-dimethylethyl ester structure
753922-08-6 structure
Product Name:1H-Indazole-1-carboxylic acid, 3-methyl-6-(phenylmethoxy)-,1,1-dimethylethyl ester
Numero CAS:753922-08-6
MF:C20H22N2O3
MW:338.400285243988
CID:1777194
PubChem ID:76852756
Update Time:2025-06-09

1H-Indazole-1-carboxylic acid, 3-methyl-6-(phenylmethoxy)-,1,1-dimethylethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Indazole-1-carboxylic acid, 3-methyl-6-(phenylmethoxy)-,1,1-dimethylethyl ester
    • tert-butyl 6-(benzyloxy)-3-methyl-1H-indazole-1-carboxylate
    • 1h-indazole-1-carboxylic acid,3-methyl-6-(phenylmethoxy)-,1,1-dimethylethyl ester
    • 753922-08-6
    • tert-butyl 3-methyl-6-phenylmethoxyindazole-1-carboxylate
    • TERT-BUTYL 6-(BENZYLOXY)-3-METHYLINDAZOLE-1-CARBOXYLATE
    • DB-130678
    • G11624
    • 6-Benzyloxy-3-methyl-indazole-1-carboxylic acid tert-butyl ester
    • Inchi: 1S/C20H22N2O3/c1-14-17-11-10-16(24-13-15-8-6-5-7-9-15)12-18(17)22(21-14)19(23)25-20(2,3)4/h5-12H,13H2,1-4H3
    • Chiave InChI: OHUGEITWYFXHTH-UHFFFAOYSA-N
    • Sorrisi: O(C(N1C2C=C(C=CC=2C(C)=N1)OCC1C=CC=CC=1)=O)C(C)(C)C

Proprietà calcolate

  • Massa esatta: 338.16316
  • Massa monoisotopica: 338.16304257g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 5
  • Complessità: 456
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.7
  • Superficie polare topologica: 53.4Ų

Proprietà sperimentali

  • PSA: 53.35

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